1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one
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Overview
Description
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group and a chlorophenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-chlorophenylpropan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromomethyl-2-chlorophenyl)-2-chloropropan-2-one
- 1-(5-Bromomethyl-2-chlorophenyl)-3-chlorobutan-2-one
Uniqueness
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromomethyl and chlorophenyl groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H9BrCl2O |
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Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-chlorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-5-7-1-2-10(13)8(3-7)4-9(14)6-12/h1-3H,4-6H2 |
InChI Key |
BMHIBLFTGCVKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CC(=O)CCl)Cl |
Origin of Product |
United States |
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